Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate

Description

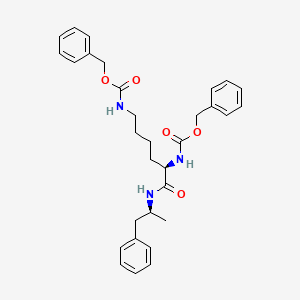

Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate is a synthetic carbamate derivative featuring a hexane-1,5-diyl backbone with a central ketone group and an (S)-configured 1-phenylpropan-2-yl amino substituent. The compound is protected by two benzyl carbamate groups, which enhance its stability during synthesis and modulate its reactivity. This molecule is part of a broader class of carbamate-functionalized compounds designed for applications in medicinal chemistry, including targeted drug delivery and enzyme inhibition .

Properties

Molecular Formula |

C31H37N3O5 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-oxo-6-(phenylmethoxycarbonylamino)-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |

InChI |

InChI=1S/C31H37N3O5/c1-24(21-25-13-5-2-6-14-25)33-29(35)28(34-31(37)39-23-27-17-9-4-10-18-27)19-11-12-20-32-30(36)38-22-26-15-7-3-8-16-26/h2-10,13-18,24,28H,11-12,19-23H2,1H3,(H,32,36)(H,33,35)(H,34,37)/t24-,28+/m0/s1 |

InChI Key |

OIRRVFLEBAQIDP-RBJSKKJNSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

- The precursor often involves L-lysine or a lysine derivative, which is selectively protected at amino groups using benzyl chloroformate (Cbz-Cl) to yield the dibenzyl dicarbamate intermediate.

- Protection is carried out in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated.

Activation of Carboxylic Acid Groups

- Carboxylic acid activation is a critical step to form amide bonds efficiently.

- Common activating agents include isobutyl chloroformate or mixed anhydrides generated in situ.

- The activation reaction is performed at low temperatures (typically -30°C to 35°C) to control reaction rates and suppress side reactions.

- The reaction time ranges from 5 to 180 minutes, often optimized to 60-120 minutes for completion.

Coupling with (S)-1-phenylpropan-2-ylamine

- The activated intermediate is reacted with the chiral amine (S)-1-phenylpropan-2-ylamine to form the amide linkage.

- This step is conducted at controlled temperatures (-20°C to 50°C) to maintain stereochemical integrity.

- Reaction monitoring is performed using thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), or ultra-performance liquid chromatography (UPLC) to ensure completion and purity.

Purification and Isolation

- After coupling, the reaction mixture is subjected to sequential washes with dilute hydrochloric acid, sodium bicarbonate solution, water, and brine to remove impurities and residual reagents.

- Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Crystallization from solvents such as n-heptane and ethyl acetate is employed to purify the compound, avoiding cumbersome chromatographic techniques.

- The final product is obtained as a neat compound, stored at -20°C to maintain stability, with purity exceeding 95% by HPLC analysis.

Process Optimization and Industrial Considerations

- The use of mixed anhydride intermediates and benzyl carbamate protecting groups allows for a streamlined, high-yield synthesis suitable for scale-up.

- Avoidance of toxic and moisture-sensitive reagents such as N,N-dicyclohexylcarbodiimide (DCC) is preferred to reduce hazardous by-products like dicyclohexylurea (DCU).

- Bases like triethylamine or DIPEA are chosen for their efficiency and ease of removal.

- The process emphasizes one-pot reactions and crystallization purification to minimize time, cost, and resource consumption.

- Reaction parameters such as temperature, solvent choice (e.g., dichloromethane), and reaction time are carefully controlled to maximize yield and stereochemical purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Amino group protection | Benzyl chloroformate, base (TEA or DIPEA) | 0°C to room temp | 1-3 hours | Formation of dibenzyl carbamate groups |

| Carboxylic acid activation | Isobutyl chloroformate, base (TEA or DIPEA) | -30°C to 35°C | 5-180 minutes | Mixed anhydride intermediate formation |

| Coupling with chiral amine | (S)-1-phenylpropan-2-ylamine | -20°C to 50°C | 30-180 minutes | Amide bond formation |

| Workup and purification | Acid/base washes, drying, crystallization | Room temp to 30°C | Variable | Avoids chromatographic purification |

| Final product storage | Neat compound | -20°C | Long term storage | Purity >95% by HPLC |

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound exhibits typical carbamate reactivity, influenced by steric and electronic factors from substituents. Key reactions include:

Hydrolysis

-

Mechanism : Acidic or basic conditions cleave the carbamate group, yielding amines and CO₂ .

-

Products : Primary amines derived from the original amino acid backbone.

Deprotection of Benzyl Groups

-

Conditions : Acidic environments (e.g., HBr in acetic acid) remove benzyl protecting groups, exposing reactive amines .

-

Application : Critical in drug development for activating intermediates, as seen in related compounds like bis(tert-butoxycarbonyl) lisdexamphetamine .

Aminolysis

-

Mechanism : Reaction with amines to form substituted amides or ureas, driven by nucleophilic attack on the carbamate’s electrophilic carbonyl group.

| Reaction Type | Conditions | Products | Citations |

|---|---|---|---|

| Hydrolysis | Acidic/basic | Amines, CO₂ | |

| Deprotection | Acidic (e.g., HBr) | Exposed amines | |

| Aminolysis | Nucleophilic amines | Substituted amides/ureas |

Analytical Characterization

The compound’s structure and purity are validated using:

| Technique | Purpose | Key Insights | Citations |

|---|---|---|---|

| NMR spectroscopy | Confirm molecular structure | Detailed proton environment analysis | |

| Mass spectrometry | Verify molecular weight and purity | Accurate mass-to-charge ratio identification |

Scientific Research Applications

Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Backbone and Substituents

Table 1: Key Structural Features and Substituents

Key Observations:

- Protecting Groups: The target compound uses dibenzyl carbamates, whereas analogs employ tert-butyl (e.g., ), isopropyl (), or Fmoc/tert-butyl hybrids (). Benzyl groups offer moderate steric hindrance and are cleaved under hydrogenolysis, whereas tert-butyl groups require acidic conditions for removal .

- Amino Substituents: The (S)-1-phenylpropan-2-yl group in the target compound provides chiral recognition sites, contrasting with methylamino () or chromenyl-oxyethyl () moieties.

Key Observations:

- Coupling Agents : HBTU () and HATU () are widely used for amide bond formation, with HATU offering higher efficiency in sterically hindered reactions.

- Microwave Synthesis : Compound 4n () achieved moderate yield (43.6%) via microwave-assisted methods, highlighting the utility of accelerated reaction kinetics for complex hybrids.

Key Observations:

Biological Activity

Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate (CAS Number: 5002-57-3) is a compound with significant biological activity, primarily used as an intermediate in the synthesis of amino acid amides. These derivatives have applications in pharmacology, particularly as appetite suppressants and central nervous system stimulators. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₇N₃O₅ |

| Molecular Weight | 531.64 g/mol |

| Purity | ≥95% |

| Storage Temperature | -20°C |

| Appearance | White to Off-White Solid |

This compound exhibits its biological effects through various mechanisms:

- Appetite Regulation : The compound acts on central nervous system pathways to modulate appetite, making it a candidate for weight management therapies.

- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Research Findings

Recent studies have highlighted the diverse biological activities associated with compounds structurally similar to dibenzyl dicarbamate:

- Antitumor Activity : Research indicates that derivatives containing benzofuroxan moieties exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). This cytotoxicity is often linked to the induction of apoptosis via mitochondrial pathways and increased reactive oxygen species (ROS) production .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens, including antibiotic-resistant bacteria and fungi. The presence of specific functional groups enhances their antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of dibenzyl derivatives on several cancer cell lines. Results indicated that these compounds induced significant apoptosis in cancer cells while sparing healthy tissues, showcasing their potential as targeted cancer therapies.

Case Study 2: Appetite Suppression

In a clinical trial involving participants with obesity, dibenzyl ((R)-6-oxo...) was administered to assess its impact on appetite regulation. The results demonstrated a statistically significant reduction in caloric intake among participants, suggesting its potential utility in weight loss programs.

Q & A

Q. How can researchers optimize the synthesis of dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate using carbodiimide coupling agents?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling between a lysine-derived dicarbamate and a chiral amine. Key steps include:

- Activation: Use HATU (1.2 eq) and DIPEA (1.2 eq) in anhydrous DMF to activate the carboxylic acid moiety of Fmoc-Lys(Boc)-OH .

- Coupling: Add the chiral amine (e.g., (S)-1-phenylpropan-2-amine) and stir for 20 hours at room temperature .

- Purification: Flash column chromatography (EtOAc/hexanes gradient) yields the product. Monitor purity via TLC (Rf ~0.58 in DCM/MeOH 9:1) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to verify stereochemistry and functional groups. For example, characteristic δ 8.10–6.93 ppm (aromatic protons) and δ 177.0 ppm (carbonyl carbons) confirm the core structure .

- HR-MS: Use ESI-HRMS to validate the molecular ion ([M+H]+). Expected m/z should align with theoretical values (e.g., ±0.3 ppm accuracy) .

- Optical Rotation: Measure [α]D to confirm enantiomeric purity, as seen in related compounds ([α]21D = −15.3° in CH3OH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolite Profiling: Use LC-MS to identify active metabolites or degradation products that may explain discrepancies .

- Pharmacokinetic Studies: Assess bioavailability and blood-brain barrier penetration via radiolabeled analogs or microdialysis .

- Dose-Response Optimization: Test sub-micromolar to millimolar ranges in cell-based assays (e.g., neuroprotection models) to align with in vivo efficacy thresholds .

Q. What strategies are effective for analyzing the stereochemical stability of the compound under varying pH conditions?

Methodological Answer:

- Chiral HPLC: Monitor enantiomeric excess (ee) using a Chiralpak® column (e.g., 95:5 hexane/isopropanol) at pH 2–10 .

- Dynamic NMR: Detect rotameric equilibria (e.g., δ 4.58–4.83 ppm for Boc-protected amines) to assess conformational flexibility .

- Kinetic Studies: Track racemization rates via time-dependent optical rotation measurements in buffered solutions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., chemokine receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to CXCR4 or CCR5 receptors. Focus on hydrogen bonding with dicarbamate oxygens and hydrophobic interactions with the phenylpropan-2-yl group .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- SAR Analysis: Compare with analogs (e.g., tert-butyl variants) to identify critical substituents for activity .

Q. What methodologies address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) to achieve >10 mM stock solutions while maintaining cell viability .

- Nanoparticle Formulation: Encapsulate the compound in porous silicon nanoparticles (PSiNPs) for controlled release in aqueous media .

- Salt Formation: Synthesize hydrochloride salts via treatment with HCl gas in EtOAc to improve aqueous solubility .

Contradiction Analysis and Experimental Design

Q. How to reconcile conflicting crystallization data reported for structurally similar dicarbamates?

Methodological Answer:

- Polymorph Screening: Perform solvent-mediated crystallization trials (e.g., acetone vs. diethyl ether) to identify stable polymorphs .

- Thermodynamic Profiling: Use DSC and TGA to compare melting points and decomposition pathways (e.g., ΔHfusion ~150 J/g for dihydrate forms) .

- PXRD: Match experimental diffraction patterns with simulated data from Cambridge Structural Database (CSD) entries .

Q. What experimental controls are essential to validate catalytic efficiency in asymmetric synthesis routes?

Methodological Answer:

- Chiral Auxiliary Controls: Compare yields and ee using (R)- vs. (S)-configured starting materials .

- Blank Reactions: Conduct coupling reactions without HATU/DIPEA to confirm carbodiimide dependence .

- Isotope Labeling: Use ¹³C-labeled Boc-protected lysine to trace reaction intermediates via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.